Salbutamol
CAS No.: 1219798-60-3
Cat. No.: VC0196502
Molecular Formula: C13H18NO3D3
Molecular Weight: 242.33
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1219798-60-3 |
---|---|
Molecular Formula | C13H18NO3D3 |
Molecular Weight | 242.33 |
IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 |
SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Appearance | White solid |
Melting Point | 157-158°C |
Physical and Chemical Properties
Chemical Identification and Nomenclature
Salbutamol is systematically named (±)alpha1-[(tert-butylamino)methyl]-4-hydroxy-m-xylene-alpha,alpha'-diol. It carries the CAS Registry number [18559-94-9] and is recognized by numerous synonyms including Ventolin, Proventil, and Airomir among many others . It belongs to the chemical class of beta2-adrenergic bronchodilators and is classified by the FDA as an antiasthmatic/bronchodilator and antihypertensive .
Structural and Physical Characteristics
Salbutamol has the molecular formula C₁₃H₂₁NO₃ with a molecular weight of 239.31 g/mol . The compound exists as a white or almost white crystalline powder with defined physical properties as outlined in Table 1.
Table 1: Physical Properties of Salbutamol
Property | Characteristic |
---|---|
Appearance | White or almost white crystalline powder |
Melting Point | 157-158°C (with decomposition) |
Solubility | Sparingly soluble in water; soluble in ethanol (96%); slightly soluble in ether |
Elemental Composition | C 65.25%, H 8.84%, N 5.85%, O 20.06% |
Solution Appearance | Clear in methanol, very pale clear yellow solution |
Isomers | R-Salbutamol, S-Salbutamol |
The compound features multiple functional groups including hydroxyl groups, an amine group, and an aromatic ring, contributing to its specific pharmacological properties .
Pharmacological Profile
Pharmacodynamic Properties
The principal pharmacodynamic effect of salbutamol is bronchodilation, but it also exerts effects on other systems including cardiovascular, metabolic, and muscular functions . The bronchodilatory effect is observed rapidly after administration, particularly with inhaled formulations.
The metabolic effects of salbutamol include potential hyperinsulinemia and hyperglycemia, though the receptor subtype mediating these effects remains unclear. Additionally, serum potassium levels tend to decrease following salbutamol administration, an effect that can be clinically significant in certain patient populations .
Pharmacokinetic Characteristics
Salbutamol can be administered through multiple routes, including oral, intravenous (IV), intramuscular (IM), subcutaneous, and inhalation routes. The pharmacokinetic profile varies considerably depending on the route of administration, influencing both efficacy and adverse effect profiles .
Inhaled salbutamol, the most common formulation, provides direct delivery to the site of action in the airways, resulting in rapid onset of action and reduced systemic exposure compared to oral or parenteral routes. After oral administration, salbutamol undergoes significant first-pass metabolism, reducing its bioavailability .
The activation of protein kinase A following increased cyclic AMP levels leads to inhibition of myosin phosphorylation and reduction of intracellular ionic calcium concentrations, which collectively results in smooth muscle relaxation throughout the airways .
Therapeutic Applications
Management of Asthma
Salbutamol serves as the cornerstone for managing acute asthma exacerbations and is widely used as a rescue medication for symptom relief . Its rapid onset of action makes it invaluable in emergency settings when prompt bronchodilation is required. Current guidelines recommend salbutamol as the first-line agent for relieving acute bronchospasm in asthmatic patients .
Other Clinical Uses
Beyond its primary use in asthma, salbutamol is also employed prophylactically for exercise-induced asthma . Some evidence suggests potential benefits in patients with chronic heart failure, though this application requires careful monitoring due to potential cardiovascular effects .
Formulations and Administration Routes
Salbutamol is available in multiple formulations designed for different administration routes, each with specific indications, advantages, and considerations:
Table 2: Salbutamol Formulations and Administration Routes
Formulation | Route | Onset of Action | Clinical Considerations |
---|---|---|---|
Metered-dose inhaler | Inhalation | Rapid (1-5 minutes) | Preferred for acute symptom relief; requires proper inhalation technique |
Nebulizer solution | Inhalation | Rapid (5-15 minutes) | Used in acute severe asthma, particularly in hospital settings or for those unable to use inhalers effectively |
Oral tablets/syrup | Oral | Delayed (30 minutes) | Higher systemic exposure and increased risk of adverse effects; used when inhalation therapy is not feasible |
Solution | Intravenous | Immediate | Reserved for severe, life-threatening asthma in hospital settings |
Solution | Intramuscular/Subcutaneous | Intermediate | Rarely used in modern practice |
The inhaled route is generally preferred for most clinical scenarios due to its favorable efficacy-to-side-effect ratio, delivering the medication directly to the target organ while minimizing systemic absorption .
Clinical Efficacy
Numerous clinical trials have established the efficacy of salbutamol in relieving bronchospasm and improving lung function parameters in asthmatic patients. A randomized controlled trial comparing repeated doses of budesonide/formoterol to salbutamol found that salbutamol produced a mean change from baseline in forced expiratory volume in one second (FEV₁) of 0.71±0.46 L after 180 minutes of administration .
In the same study, the secondary analysis revealed that salbutamol provided a greater magnitude of bronchodilation over the first 4 hours compared to budesonide/formoterol, though the latter achieved better bronchodilation at 360 and 420 minutes . This demonstrates salbutamol's effectiveness for immediate relief but suggests potential advantages of combination therapy for sustained bronchodilation.
System | Adverse Effects | Relative Frequency |
---|---|---|
Cardiovascular | Tachycardia, palpitations, changes in blood pressure | More common with systemic administration |
Metabolic | Hypokalemia, hyperglycemia | Dose-dependent, more significant with high doses |
Neurological | Tremor, nervousness, headache | Common, especially with higher doses |
Musculoskeletal | Muscle cramps, tremor | Common |
Respiratory | Paradoxical bronchospasm (rare) | Rare but potentially serious |
In the comparative study between salbutamol and budesonide/formoterol, significantly higher proportions of tremor and light-headedness were observed with the salbutamol regimen . Additionally, two participants were withdrawn during the first intervention regimen due to adverse events (QT prolongation and T-wave abnormalities) following administration of salbutamol, highlighting the potential for cardiac effects with this medication .
Drug Interactions
Salbutamol has several important drug interactions that clinicians should consider:
Table 4: Significant Drug Interactions with Salbutamol
Interacting Medication | Effect | Clinical Implication |
---|---|---|
Corticosteroids | Increased risk of hypokalemia | Monitor potassium levels when high doses of both agents are used concurrently |
Diuretics (acetazolamide, loop diuretics, thiazides) | Increased risk of hypokalemia | Monitor potassium levels and consider supplementation if necessary |
Theophylline | Increased risk of hypokalemia | Monitor potassium levels with concurrent therapy |
Beta-blockers | May partially or totally inhibit the effects of salbutamol | Avoid concomitant use when possible, or use cardioselective beta-blockers with caution |
These interactions underscore the importance of comprehensive medication review and appropriate monitoring when prescribing salbutamol, particularly in patients on multiple medications .
Contraindications
Salbutamol is contraindicated in patients with a history of hypersensitivity to any of its components . Caution is advised when using salbutamol in patients with cardiovascular disease, as the increase in heart rate and potential changes in blood pressure could exacerbate underlying conditions .
Comparative Studies
Recent research has focused on comparing salbutamol with other bronchodilators and combination therapies to optimize asthma management. A significant randomized controlled trial compared repeated doses of budesonide/formoterol with salbutamol in acute asthma management .
Importantly, salbutamol resulted in a greater fall in serum potassium levels and was associated with more adverse events compared to the budesonide/formoterol regimen . This suggests that while salbutamol remains effective for acute symptom relief, combination therapies may offer advantages in terms of sustained bronchodilation and safety profile for certain patient populations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume